8-Azidoadenine

Conformational analysis Nucleoside analog Photoaffinity labeling

8-Azidoadenine (CAS 79270-98-7) is a heterobifunctional purine that combines native adenine base-pairing with a C8-azido photoreactive group. Upon UV irradiation (~300 nm), it converts to a nitrene intermediate that permanently crosslinks to proximal C–H/N–H bonds, capturing weak or transient interactions that reversible analogs miss. Unlike 8-bromo- or 8-amino-adenine, it uniquely enables clean photochemical covalent tagging, then click chemistry (SPAAC) for fluorescent detection. Essential for photoaffinity labeling, binding-site mapping, and synthesizing photoreactive NAD+/FAD coenzyme analogs. Choose 8-azidoadenine when reversible probes fail to retain targets through stringent workflows.

Molecular Formula C5H4N8
Molecular Weight 176.14 g/mol
CAS No. 79270-98-7
Cat. No. B1229929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidoadenine
CAS79270-98-7
Synonyms8-azidoadenine
Molecular FormulaC5H4N8
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N=C(N2)N=[N+]=[N-])N
InChIInChI=1S/C5H4N8/c6-3-2-4(9-1-8-3)11-5(10-2)12-13-7/h1H,(H3,6,8,9,10,11)
InChIKeyZTWYAIASAJSBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidoadenine (CAS 79270-98-7): A Photoreactive Adenine Analog for Covalent Target Capture


8-Azidoadenine (CAS 79270-98-7) is a heterobifunctional adenine analog featuring a photoreactive azido group at the C8 position of the purine ring [1]. This modification confers the capacity for light-induced covalent crosslinking upon UV irradiation (~300 nm), converting the azide into a highly reactive nitrene intermediate that inserts into proximal C–H or N–H bonds [1]. The compound retains the Watson-Crick base-pairing and molecular recognition properties of the native adenine nucleobase, enabling it to function as a competitive ligand for adenine-binding sites while providing a permanent covalent capture mechanism that is absent in non-photoreactive analogs [2]. This combination of specific, reversible binding followed by irreversible covalent attachment positions 8-azidoadenine as a critical tool for target identification, binding site mapping, and protein interaction studies where reversible analogs fail.

Why 8-Azidoadenine Cannot Be Replaced by Generic Adenine or Other 8-Substituted Analogs in Covalent Capture Workflows


While adenine and other 8-substituted analogs (e.g., 8-bromo-, 8-amino-) can compete for the same binding sites, they lack the essential photoreactive functionality required for covalent capture. Native adenine binds reversibly and dissociates during downstream processing, leading to loss of weak or transient interactions [1]. The 8-azido group is unique among common C8 modifications in providing a clean photochemical conversion to a nitrene intermediate, whereas 8-halogenated analogs are chemically inert or require harsh conditions for crosslinking [2]. Furthermore, the 8-azido substitution imparts distinct conformational properties: 8-azido-substituted oligoadenylates adopt a syn glycosidic orientation, in contrast to the anti-orientation of native and 8-amino analogs, directly affecting recognition by biological targets such as RNase L [3]. These fundamental differences mean that substitution with non-photoreactive or differently substituted analogs will fail to capture and permanently tag the same set of targets, yielding false negatives or incomplete binding site maps.

8-Azidoadenine: Direct Comparative Performance Data for Informed Procurement


Conformational Divergence: 8-Azidoadenine Adopts a Syn Glycosidic Orientation Distinct from 8-Amino and Native Analogs

Circular dichroism (CD) spectroscopy reveals a fundamental structural difference between 8-azido- and 8-amino-substituted oligoadenylates. The 8-azido-substituted 2′,5′-oligoadenylate trimer adopts a syn glycosidic orientation, whereas the corresponding 8-amino analog and naturally occurring 2′,5′-oligoadenylates adopt an anti-orientation [1]. This conformational divergence directly impacts biological recognition.

Conformational analysis Nucleoside analog Photoaffinity labeling RNase L

Superior Binding Affinity for Diphtheria Toxin Fragment A: 8-Azido-NAD Outperforms 2-Azido-NAD

In a direct binding study using diphtheria toxin fragment A (DT-A), the 8-azidoadenine dinucleotide photoprobe (8-N3-NAD) demonstrated a 2-fold higher binding affinity compared to the isomeric 2-azidoadenine dinucleotide (2-N3-NAD) [1]. This quantitative difference highlights the positional sensitivity of the azido modification on adenine recognition by this important enzyme.

Photoaffinity labeling NAD binding site Diphtheria toxin IC50

NAD Analog Coenzyme Efficiency: 8-Azido-NAD+ Retains Significant Activity with Dehydrogenases

The 8-azidoadenine analog of NAD+ (azido-NAD+) functions as a competent coenzyme for several dehydrogenases, though with varying efficiencies compared to native NAD+. Quantitative kinetic analysis reveals enzyme-specific differences in both maximal velocity (V) and Michaelis constant (Km) [1]. This data is critical for selecting the appropriate enzyme system and for interpreting results where the analog substitutes for native NAD+.

Coenzyme analog Enzyme kinetics NAD+ dependent enzymes Photoaffinity label

Reduced Azido-NADH as Substrate for Quinone Reductase: Km Comparison with Native NADH

The reduced form of the 8-azidoadenine NAD analog, (A)-8-azido-NADH, acts as a substrate for rat liver NAD(P)H:quinone acceptor oxidoreductase (QR). Its Michaelis constant (Km) is approximately 3-fold higher than that of the native substrate NADH, indicating a modest decrease in apparent binding affinity [1]. This demonstrates that the 8-azido modification is tolerated by the enzyme's active site, allowing the probe to participate in catalysis before photoactivation.

NAD(P)H:quinone oxidoreductase Enzyme kinetics Substrate analog Photoaffinity probe

Optimal Use Cases for 8-Azidoadenine: From Target Deconvolution to Click Chemistry


Mapping NAD+ and Adenine Nucleotide Binding Sites via Photoaffinity Labeling

8-Azidoadenine and its nucleotide derivatives (e.g., 8-azido-ATP, 8-azido-NAD+) are the reagents of choice for photoaffinity labeling of adenine nucleotide-binding proteins. As demonstrated with diphtheria toxin and quinone reductase, the compound acts as a competitive inhibitor or substrate, allowing it to specifically occupy the target binding site [1][2]. Subsequent UV irradiation (~300 nm) covalently traps the interaction, enabling rigorous downstream identification of labeled residues (e.g., Tyr65 in diphtheria toxin) by peptide mapping and mass spectrometry [1]. This approach is superior to reversible analogs, which dissociate during washing steps, and is essential for identifying transient or low-affinity binding events.

Investigating Protein-Nucleic Acid Interactions via Crosslinking of 8-Azido-Modified Oligonucleotides

The incorporation of 8-azidoadenine into DNA or RNA oligonucleotides creates site-specific, photoreactive nucleic acid probes for mapping protein binding sites. Studies have demonstrated the use of poly(adenylic, 8-azidoadenylic acid) to explore the subunit topography of E. coli RNA polymerase, identifying the beta' and sigma subunits as proximal to the catalytic site [1][2]. This method provides higher resolution structural information compared to non-covalent techniques like electrophoretic mobility shift assays (EMSA) and is particularly valuable for dissecting complex multi-subunit machineries such as transcription and translation complexes.

Dual-Modality Probes: Integrating Photoaffinity Labeling with Bioorthogonal Click Chemistry

The 8-azido group functions not only as a photoreactive handle but also as a reactive partner for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. 8-Azidoadenine nucleosides and nucleotides react efficiently with cyclooctynes under mild aqueous conditions (3 min to 3 h, ambient temperature) to yield fluorescent triazole products [1]. This dual functionality enables innovative workflows: a biomolecule can first be covalently attached to a target protein via photo-crosslinking, and then a fluorescent reporter or affinity tag can be conjugated via click chemistry. This strategy has been applied for direct fluorescent imaging of labeled targets in living MCF-7 cancer cells without the need for traditional fluorophores [1].

Synthesis of Photoreactive Coenzyme Analogs for Mechanistic Enzymology

8-Azidoadenine serves as a critical building block for synthesizing photoreactive analogs of essential coenzymes, including NAD+ and FAD [1]. These analogs retain significant coenzyme activity (e.g., 154% of native V for glutamate dehydrogenase with azido-NAD+), allowing researchers to study enzyme mechanism under turnover conditions before initiating covalent crosslinking [1]. This is particularly valuable for trapping conformational states or identifying residues involved in catalysis. For example, the synthesis of 8-azidoadenosyl carba-NAD, a stable analog for probing NAD glycohydrolase, expands the toolkit for investigating NAD+-dependent signaling pathways [2].

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